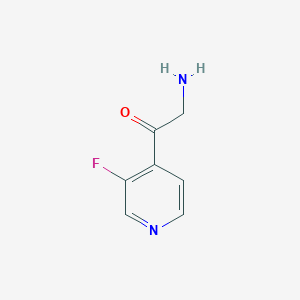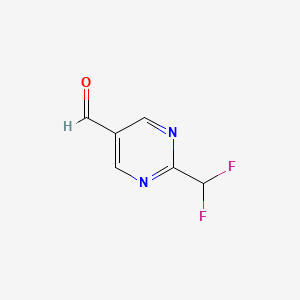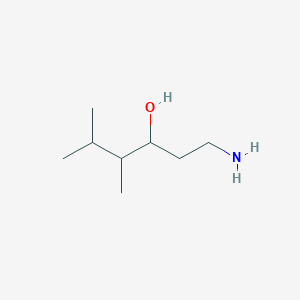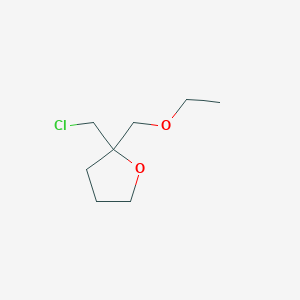![molecular formula C19H26N2O5 B13203232 tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for drug development.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Utilized in organic synthesis as an intermediate
Uniqueness
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to its specific structure, which combines a morpholine ring with an acetylbenzoyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
分子式 |
C19H26N2O5 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
tert-butyl N-[[4-(3-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(10-14)17(23)21-8-9-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3,(H,20,24) |
InChIキー |
NZXSGFUYYVZWMI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)

![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)

amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)

amine](/img/structure/B13203234.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
